2-Vinylthioethylamine
Description
2-Vinylthioethylamine (systematic name: 2-(vinylthio)ethanamine) is an organosulfur compound characterized by a primary amine (-NH₂) attached to an ethyl chain bearing a vinylthio (-S-CH₂-CH₂) substituent. Its applications may span organic synthesis, polymer chemistry, or pharmaceutical intermediates, though further studies are required to confirm these uses.
Properties
Molecular Formula |
C4H9NS |
|---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
2-ethenylsulfanylethanamine |
InChI |
InChI=1S/C4H9NS/c1-2-6-4-3-5/h2H,1,3-5H2 |
InChI Key |
JEIWZOOQUZYRFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Thiopheneethylamine (CAS 30433-91-1)
- Structure : Features a thiophene ring (aromatic sulfur heterocycle) linked to an ethylamine backbone.
- Molecular Formula : C₆H₉NS
- Molecular Weight : 127.21 g/mol
- Key Properties :
- Comparison :
- The thiophene ring confers aromatic stability, reducing reactivity compared to the alkenyl vinylthio group in 2-vinylthioethylamine.
- Applications: Likely used in heterocyclic chemistry or as a ligand in catalysis due to sulfur’s electron-rich nature.
[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine (CAS 790263-41-1)
- Structure : Branched ethylamine with a thiophene substituent and dimethylamine group.
- Molecular Formula : C₈H₁₄N₂S
- Molecular Weight : 170.28 g/mol
- Key Properties :
- Comparison :
- The dimethyl substitution likely enhances lipophilicity, making it more suitable for biological membrane penetration.
- Reactivity: Less prone to oxidation or Schiff base formation than primary amines.
2-(2-Methoxyphenoxy)ethylamine
- Structure: Ethylamine with a methoxyphenoxy substituent (oxygen-based aromatic group).
- Molecular Formula: C₉H₁₃NO₂ (inferred from preparation data)
- Key Properties :
- Applications: Used in synthesizing carvedilol (antihypertensive drug), highlighting pharmaceutical utility distinct from sulfur-based amines .
Tabulated Comparison of Key Parameters
Research Implications and Gaps
- Reactivity : The vinylthio group in this compound may enable unique thiol-ene or Michael addition reactions, unlike aromatic thiophene or oxygen-based analogs.
- Stability : Aromatic thiophene derivatives (e.g., 2-thiopheneethylamine) are more thermally stable, whereas vinylthio groups could confer sensitivity to light or oxidation.
- Biological Activity: Dimethyl-substituted amines (e.g., [2-amino-1-(thiophen-2-yl)ethyl]dimethylamine) show enhanced bioavailability, suggesting that this compound’s primary amine could be modified for drug design .
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